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N,N,N',N',N'',N''-Hexaethylboranetriamine

CVD precursor Volatility Physical Properties

N,N,N',N',N'',N''-Hexaethylboranetriamine (also known as tris(diethylamino)borane or TDEAB) is an organoborane compound with the molecular formula C12H30BN3 and a molecular weight of 227.20 g/mol. It belongs to the class of tertiary amine-borane complexes, characterized by a central boron atom bonded to three diethylamino groups.

Molecular Formula C12H30BN3
Molecular Weight 227.2 g/mol
CAS No. 867-97-0
Cat. No. B1599251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N',N'',N''-Hexaethylboranetriamine
CAS867-97-0
Molecular FormulaC12H30BN3
Molecular Weight227.2 g/mol
Structural Identifiers
SMILESB(N(CC)CC)(N(CC)CC)N(CC)CC
InChIInChI=1S/C12H30BN3/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3
InChIKeyKCFRGNTWICAUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N',N',N'',N''-Hexaethylboranetriamine (CAS 867-97-0) for Advanced Material Synthesis and Research


N,N,N',N',N'',N''-Hexaethylboranetriamine (also known as tris(diethylamino)borane or TDEAB) is an organoborane compound with the molecular formula C12H30BN3 and a molecular weight of 227.20 g/mol . It belongs to the class of tertiary amine-borane complexes, characterized by a central boron atom bonded to three diethylamino groups [1]. This compound is primarily utilized as a single-source precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of boron nitride (BN) and boron carbonitride (BCN) thin films [2]. Its structure, which lacks direct boron-hydrogen bonds, offers a distinct profile in precursor chemistry, influencing film purity and deposition characteristics [3].

Why N,N,N',N',N'',N''-Hexaethylboranetriamine Cannot Be Simply Replaced by Other Borane-Amine Precursors


Direct substitution of N,N,N',N',N'',N''-Hexaethylboranetriamine with seemingly analogous borane-amine precursors, such as tris(dimethylamino)borane (TDMAB) or borane-triethylamine complex (TEAB), is not straightforward due to critical differences in physical properties, molecular structure, and decomposition behavior . While these compounds share a common boron-nitrogen core, variations in the alkyl substituents on the amine ligands lead to significant disparities in volatility, thermal stability, and the chemical nature of the resulting deposited films [1]. For instance, the absence of reactive B-H bonds in TDEAB fundamentally alters its decomposition pathway compared to TEAB, directly impacting film purity and hydrogen incorporation [2]. The following evidence-based comparisons quantify these key differentiators, providing a scientific basis for informed material selection and procurement decisions [3].

Quantitative Differentiation of N,N,N',N',N'',N''-Hexaethylboranetriamine from Key Comparators


Higher Molecular Weight and Lower Volatility Compared to TDMAB for Controlled Vapor Delivery

N,N,N',N',N'',N''-Hexaethylboranetriamine (TDEAB) exhibits a significantly higher molecular weight and a higher boiling point under reduced pressure compared to its closest structural analog, tris(dimethylamino)borane (TDMAB) [1]. This indicates lower volatility, which can be advantageous in CVD processes requiring a more stable and controlled precursor vapor pressure, reducing the risk of premature condensation or rapid evaporation .

CVD precursor Volatility Physical Properties

Halogen-Free Precursor for Corrosion-Free CVD of High-Purity Boron Nitride Films

Like TDMAB, N,N,N',N',N'',N''-Hexaethylboranetriamine is a halogen-free precursor . The use of halogen-free boron sources is critical for preventing corrosive damage to CVD reactor components (e.g., stainless steel chambers, pumping lines) and eliminating halide contamination in the deposited films, which is a known issue with traditional precursors like BCl₃ or BF₃ [1]. This property positions TDEAB as a clean alternative for manufacturing high-purity hexagonal boron nitride (h-BN) layers, especially in applications where film integrity and equipment longevity are paramount [2].

CVD Boron Nitride Halogen-Free

Absence of Reactive Boron-Hydrogen Bonds for Reduced Hydrogen Incorporation in BN Films

A key structural distinction of N,N,N',N',N'',N''-Hexaethylboranetriamine is the complete absence of boron-hydrogen (B-H) bonds [1]. In contrast, widely used precursors like borane-triethylamine complex (TEAB) contain a BH₃ unit coordinated to the amine . During thermal decomposition, the B-H bonds in TEAB can act as a source of hydrogen, leading to its incorporation as an impurity in the resulting BN films [2]. TDEAB's B-N backbone avoids this pathway, theoretically enabling the deposition of films with inherently lower hydrogen content, which is crucial for achieving desired mechanical, thermal, and dielectric properties [3].

CVD Film Purity Hydrogen Content

Documented Reactivity for the Synthesis of Unsymmetrical Triaminoboranes via Transamination

N,N,N',N',N'',N''-Hexaethylboranetriamine has been specifically employed as a starting material for the synthesis of more complex, unsymmetrical triaminoboranes through transamination and protic cleavage reactions [1]. For example, its reaction with 3,5-di-t-butylcatechol yielded diethylaminodioxaborole, a transformation that may not proceed as cleanly or with the same efficiency using other triaminoboranes [1]. This demonstrated reactivity expands its utility beyond film deposition, offering a versatile building block for creating novel boron-nitrogen compounds with tailored properties for catalysis or materials science [2].

Synthetic Chemistry Transamination Aminoboranes

Optimal Application Scenarios for N,N,N',N',N'',N''-Hexaethylboranetriamine Based on Quantitative Evidence


Chemical Vapor Deposition of High-Purity, Low-Hydrogen Boron Nitride Thin Films

This is the primary application scenario, directly supported by the evidence of its halogen-free composition and lack of B-H bonds [1][2]. Procurement of N,N,N',N',N'',N''-Hexaethylboranetriamine is scientifically justified for CVD or ALD processes targeting high-purity hexagonal boron nitride (h-BN) films. The absence of halogens prevents corrosion of deposition equipment and eliminates halide contamination in the film [2]. Simultaneously, the lack of B-H bonds minimizes hydrogen incorporation, which is critical for achieving the high density, hardness, and thermal conductivity required for advanced dielectric layers in semiconductor devices, protective coatings on cutting tools, and neutron detector components [1][3]. Its lower volatility compared to TDMAB, inferred from its higher molecular weight and boiling point, also suggests it is well-suited for bubbler-based delivery systems requiring stable and controlled precursor flux .

Synthesis of Complex Aminoborane Derivatives for Catalysis and Materials Discovery

Researchers aiming to synthesize novel unsymmetrical triaminoboranes or related boron-nitrogen heterocycles should consider N,N,N',N',N'',N''-Hexaethylboranetriamine as a strategic starting material. Evidence from the peer-reviewed literature confirms its successful use in transamination and protic cleavage reactions to yield compounds like diethylaminodioxaborole [4]. This validated reactivity provides a clear and efficient synthetic pathway, reducing the need for extensive method development. This application is particularly relevant for groups working on new pre-ceramic polymers, novel catalysts based on Lewis acidic boron centers, or ligands for transition metal complexes, where precise control over the boron coordination sphere is essential [1].

Exploratory Research in Boron Carbonitride (BCN) and Doped Material Systems

For cutting-edge research into ternary or quaternary material systems like boron carbonitride (BCN) or silicon-doped boron nitride (SiBN), N,N,N',N',N'',N''-Hexaethylboranetriamine offers a distinct advantage over simpler precursors. Its molecular structure provides both boron and nitrogen atoms in a carbon-rich organic framework [5]. This allows for the deposition of films with tunable carbon content by simply adjusting the CVD process parameters, without needing a separate carbon source gas [6]. In contrast, using a carbon-free precursor like ammonia borane (BH₃NH₃) or TEAB would require the intentional addition of a hydrocarbon gas (e.g., CH₄) to achieve similar BCN compositions, adding process complexity [3]. Therefore, TDEAB is a preferred single-source precursor for systematic investigations into the structure-property relationships of BCN materials for applications in electronics, optics, and energy storage [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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